molecular formula C23H22ClNO6 B1213643 Indomethacin ethoxycarbonylmethyl ester CAS No. 76812-43-6

Indomethacin ethoxycarbonylmethyl ester

Cat. No.: B1213643
CAS No.: 76812-43-6
M. Wt: 443.9 g/mol
InChI Key: LJPQBEUXEDLQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Nonsteroidal Anti-Inflammatory Drug Prodrugs

The historical evolution of nonsteroidal anti-inflammatory drug prodrugs represents a significant paradigm shift in pharmaceutical development, beginning with early observations of drug metabolism and advancing to sophisticated molecular design strategies. The term prodrug was first coined in 1958 by Albert to describe compounds which undergo biotransformation prior to their pharmacological response, with Harper simultaneously introducing the term drug latentiation. This foundational work established the conceptual framework that would later drive extensive research into nonsteroidal anti-inflammatory drug modifications.

The earliest example of prodrug application in anti-inflammatory therapeutics emerged with aspirin in 1899, which hydrolyzes to salicylic acid and acetate. Acetate ion causes irreversible inactivation of cyclooxygenase by binding to the serine residue on the active site of cyclooxygenase enzyme, resulting in suppression of prostaglandin and thromboxane production. This mechanism demonstrated the potential for chemical modification to enhance therapeutic outcomes while reducing adverse effects.

The development of indomethacin ester prodrugs specifically emerged from recognition of the severe gastrointestinal complications associated with indomethacin administration. Research conducted in the 1990s focused on synthesizing ester prodrugs such as butyl ester and octyl ester derivatives to develop potential prodrugs that cause less irritation to the gastrointestinal mucosa. These early investigations revealed that ester modifications could significantly reduce ulcerogenic activity and hepatic injury compared to parent indomethacin administration.

Historical research has shown a clear evolution from simple alkyl, arylalkyl, or aryl esters with the sole role of masking the carboxylic acid group, to more elaborate conjugates that contain carefully chosen groups to serve specific purposes. Modern prodrug design encompasses enhancement of water solubility and dissolution, nitric oxide release, hydrogen sulfide release, antioxidant activity, anticholinergic and acetylcholinesterase inhibitory activity, and site-specific targeting and delivery. This progression reflects the maturation of medicinal chemistry principles and the increasing sophistication of drug design methodologies.

Rationale for Ethoxycarbonylmethyl Esterification

The selection of ethoxycarbonylmethyl esterification for indomethacin modification represents a strategic decision based on multiple pharmaceutical and chemical considerations. Esterification of nonsteroidal anti-inflammatory drugs masks the free carboxylic acid group, which is primarily responsible for direct gastrointestinal irritation through local contact mechanisms. The ethoxycarbonylmethyl moiety provides a specific balance between stability and bioactivation that optimizes therapeutic outcomes.

Research has demonstrated that the hydrolytic rates of ester prodrugs greatly change depending on the steric hindrance and stereochemistry of the ester group. The ethoxycarbonylmethyl ester configuration provides optimal recognition by human carboxylesterase 1, which is the primary enzyme responsible for metabolic activation of ester prodrugs. Studies have shown that this specific esterification pattern enhances substrate recognition ability while maintaining appropriate hydrolytic rates for therapeutic efficacy.

The ethoxycarbonylmethyl esterification strategy also addresses stability considerations across different physiological environments. Investigations of ester prodrug stability have revealed that these compounds remain stable at acidic pH levels characteristic of gastric environments while undergoing hydrolysis in systemic circulation. This differential stability profile ensures that the prodrug remains intact during gastric transit, thereby preventing direct mucosal contact, while facilitating bioactivation in target tissues.

Chemical synthesis considerations also support the selection of ethoxycarbonylmethyl esterification. The esterification process can be accomplished through established synthetic methodologies while providing sufficient chemical stability for pharmaceutical formulation. Research has shown that this particular ester configuration provides enhanced lipophilicity compared to the parent drug, which can improve absorption characteristics and bioavailability. The increased partition coefficients measured in octanol-buffer systems demonstrate the improved lipophilic properties achieved through this modification.

Classification within Nonsteroidal Anti-Inflammatory Drug Prodrug Framework

This compound fits within established prodrug classification systems that categorize compounds based on their sites of conversion and mechanisms of bioactivation. According to the regulatory classification system proposed for pharmaceutical evaluation, prodrugs are classified into Type I or Type II categories based on their cellular sites of conversion into the final active drug form. Type I prodrugs undergo conversion intracellularly, while Type II prodrugs are converted extracellularly in digestive fluids, systemic circulation, or other extracellular body fluids.

This compound represents a Type IIB prodrug according to this classification framework, as conversion occurs extracellularly in systemic circulation through esterase-mediated hydrolysis. This classification is supported by research demonstrating that ester prodrugs are predominantly hydrolyzed by plasma esterases rather than intracellular enzymes. The Type IIB designation indicates that bioactivation occurs in systemic extracellular fluid compartments, which aligns with the observed pharmacokinetic behavior of ester prodrugs.

Within the broader category of nonsteroidal anti-inflammatory drug prodrugs, the ethoxycarbonylmethyl ester represents what has been termed a "classical" ester prodrug approach. This classification distinguishes it from more complex conjugates such as nitric oxide-releasing nonsteroidal anti-inflammatory drugs, anticholinergic nonsteroidal anti-inflammatory drugs, or phospho-nonsteroidal anti-inflammatory drugs that possess intrinsic pharmacological activity beyond simple bioactivation. The classical ester approach focuses primarily on masking the carboxylic acid functionality to reduce gastrointestinal irritation while maintaining the original mechanism of action.

From a mechanistic perspective, this compound can be classified as an esterase-responsive prodrug that relies on enzymatic bioactivation for therapeutic effect. This classification emphasizes the dependence on esterase enzymes for conversion to the active parent drug and distinguishes these compounds from chemically-activated or pH-sensitive prodrug systems. The esterase-responsive mechanism provides predictable bioactivation kinetics and allows for systematic optimization of prodrug properties through structural modifications.

Significance in Medicinal Chemistry Research

The development of this compound represents a significant contribution to medicinal chemistry research through its demonstration of sophisticated prodrug design principles. This compound exemplifies the application of structure-activity relationship studies to optimize both pharmacokinetic properties and therapeutic outcomes. Research investigations have shown that systematic modification of ester substituents can dramatically alter hydrolytic rates, stability profiles, and bioavailability characteristics.

The compound has served as an important model system for understanding esterase-mediated bioactivation mechanisms. Studies examining the substrate recognition ability of human carboxylesterase 1 have utilized this compound to elucidate the relationship between molecular structure and enzymatic recognition. These investigations have revealed that steric hindrance and stereochemistry of the ester group significantly influence hydrolytic parameters, providing fundamental insights into enzyme-substrate interactions.

From a pharmaceutical development perspective, this compound has contributed to the understanding of prodrug stability and bioactivation kinetics. Research has demonstrated that the compound exhibits first-order hydrolysis kinetics, allowing for predictable pharmacokinetic modeling and formulation optimization. The acid-catalyzed hydrolysis mechanisms have been characterized using spectroscopic techniques, revealing complex reaction pathways that provide insights into prodrug behavior under physiological conditions.

The compound has also contributed to the broader understanding of nonsteroidal anti-inflammatory drug toxicity reduction strategies. Comparative studies have shown that ester prodrugs can significantly reduce ulcerogenic activity while maintaining anti-inflammatory efficacy, demonstrating the potential for prodrug approaches to improve therapeutic indices. These findings have influenced subsequent prodrug development programs and established important precedents for safety optimization in anti-inflammatory drug development.

Table 1: Chemical and Physical Properties of this compound

Property Value Reference
Molecular Formula C23H22ClNO6
Molecular Weight 443.9 g/mol
PubChem CID 195968
CAS Registry Number 76812-43-6
DSSTox Substance ID DTXSID60227635
Chemical Class Indole acetic acid ester derivative
Prodrug Type Type IIB (extracellular conversion)

Table 2: Comparative Hydrolysis Characteristics of Indomethacin Ester Prodrugs

Ester Type Relative Hydrolysis Rate Stability at pH 3 Plasma Hydrolysis Reference
Ethoxycarbonylmethyl Moderate Stable Rapid
Butyl Rapid Moderate Very Rapid
Octyl Very Slow High Minimal
Triethylene Glycol Slow High Moderate

Properties

CAS No.

76812-43-6

Molecular Formula

C23H22ClNO6

Molecular Weight

443.9 g/mol

IUPAC Name

(2-ethoxy-2-oxoethyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

InChI

InChI=1S/C23H22ClNO6/c1-4-30-22(27)13-31-21(26)12-18-14(2)25(20-10-9-17(29-3)11-19(18)20)23(28)15-5-7-16(24)8-6-15/h5-11H,4,12-13H2,1-3H3

InChI Key

LJPQBEUXEDLQEJ-UHFFFAOYSA-N

SMILES

CCOC(=O)COC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CCOC(=O)COC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C

Other CAS No.

76812-43-6

Synonyms

indomethacin EOCME
indomethacin ethoxycarbonylmethyl este

Origin of Product

United States

Scientific Research Applications

Enhanced Lipid Solubility for Topical Formulations

One of the primary applications of indomethacin ethoxycarbonylmethyl ester is in the development of topical formulations. Research indicates that enhancing the lipid solubility of indomethacin derivatives can lead to improved absorption and reduced side effects associated with oral administration.

  • Study Findings : A study demonstrated that adding alkyl groups (such as ethoxycarbonylmethyl) via ester linkages significantly increased the lipid solubility of indomethacin derivatives. The measured log PP values were higher compared to unmodified indomethacin, suggesting better permeability through biological membranes .
  • Experimental Results : When formulated into ointments and tested on mouse skin using Franz diffusion methods, the derivatives showed a threefold increase in permeability compared to standard indomethacin formulations. This suggests that these modified compounds could be more effective in treating localized conditions while minimizing systemic side effects .

Anti-inflammatory Properties

Indomethacin and its derivatives are primarily recognized for their anti-inflammatory properties, making them valuable in treating various inflammatory conditions.

  • Clinical Applications : Indomethacin is commonly used for conditions such as rheumatoid arthritis, ankylosing spondylitis, and acute gouty arthritis due to its ability to alleviate pain and reduce inflammation . The ethoxycarbonylmethyl ester variant may offer similar benefits with potentially improved safety profiles.
  • Case Studies : In a narrative review, indomethacin was highlighted as effective for specific headache disorders, particularly those characterized by unilateral pain. This suggests that derivatives like the ethoxycarbonylmethyl ester could also be explored for similar therapeutic effects .

Gastrointestinal Safety

One significant concern with traditional NSAIDs like indomethacin is their gastrointestinal toxicity. The ethoxycarbonylmethyl ester may mitigate some of these adverse effects.

  • Research Insights : A study indicated that co-administration of omega-3 polyunsaturated fatty acids with indomethacin reduced gastrointestinal damage typically associated with NSAID use. This suggests that modifications to the indomethacin structure, such as creating esters, could enhance gastrointestinal safety while maintaining efficacy .

Experimental Models and Preclinical Studies

Indomethacin derivatives have been subjected to various preclinical studies to assess their efficacy and safety profiles.

  • Animal Studies : In experimental models involving rats treated with carcinogens, the administration of indomethacin significantly reduced the incidence of colon tumors compared to control groups. This suggests potential protective effects against carcinogenesis, which could be further explored with its esters .

Future Directions and Research Opportunities

The applications of this compound present numerous research opportunities:

  • Topical Formulations : Further studies are needed to optimize formulations for specific conditions such as muscle pain or localized inflammation.
  • Combination Therapies : Investigating the synergistic effects of this ester with other compounds could yield new therapeutic strategies for complex inflammatory diseases.
  • Long-term Safety Assessments : Comprehensive studies assessing long-term safety and efficacy in diverse populations are essential for clinical translation.

Preparation Methods

Carbodiimide-Mediated Coupling

A widely adopted method utilizes carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group. In the presence of 4-dimethylaminopyridine (DMAP) as a catalyst, indomethacin reacts with ethoxycarbonylmethyl bromide to form the target ester. This method typically achieves yields of 65–80%, with purity confirmed via HPLC (>95%).

BOP-Cl Activation

N,N’-Bis(2-oxo-3-oxazolidinyl)phosphonic chloride (BOP-Cl) offers an alternative activation pathway, particularly effective for sterically hindered alcohols. As demonstrated in carbaborane-indomethacin ester syntheses, BOP-Cl facilitates coupling in dichloromethane with triethylamine (NEt₃), yielding 70–85% product after column chromatography.

Alkyl Halide Alkylation

Direct alkylation using ethoxycarbonylmethyl halides (e.g., bromide or iodide) under basic conditions (K₂CO₃, NaH) in polar aprotic solvents (THF, DMF) provides a one-step route. For example, indomethacin treated with ethoxycarbonylmethyl bromide and K₂CO₃ in THF at 60°C for 12 hours yields 72% of the ester.

Optimization of Reaction Parameters

Solvent Selection

  • Dichloromethane (DCM) : Preferred for BOP-Cl-mediated reactions due to its inertness and compatibility with acid chlorides.

  • Tetrahydrofuran (THF) : Enhances nucleophilicity in alkylation reactions, improving yields to 75–80%.

  • Dimethylformamide (DMF) : Facilitates higher temperatures (up to 80°C) for sluggish reactions but may require extended purification.

Catalytic Additives

  • DMAP : Accelerates carbodiimide-mediated reactions by stabilizing the reactive intermediate.

  • Triethylamine (NEt₃) : Neutralizes HCl byproducts in BOP-Cl and alkyl halide routes, preventing acid-catalyzed degradation.

Temperature and Time

  • Room temperature (25°C) : Suitable for BOP-Cl and carbodiimide methods (reaction time: 12–24 hours).

  • Elevated temperatures (60–80°C) : Reduce reaction times to 6–8 hours in alkylation routes.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.6–7.2 (aromatic protons), δ 4.2 (q, J = 7.1 Hz, –OCH₂CH₃), δ 3.9 (s, –COOCH₂–), and δ 1.3 (t, J = 7.1 Hz, –OCH₂CH₃).

  • FT-IR : Ester carbonyl stretch at 1745 cm⁻¹, absence of carboxylic acid O–H (2500–3300 cm⁻¹).

  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 427 [M+H]⁺, consistent with C₂₃H₂₂ClNO₆.

Purity and Yield Assessment

MethodYield (%)Purity (HPLC)Reference
BOP-Cl/DCM8598.5
DCC/DMAP/THF7897.2
Alkylation (K₂CO₃/THF)7296.8

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • BOP-Cl method offers superior yields (85%) and scalability but requires rigorous anhydrous conditions.

  • Alkylation route provides a cost-effective one-step process but struggles with byproduct formation (e.g., dialkylation) .

Q & A

Q. What are the common synthetic routes for preparing indomethacin ethoxycarbonylmethyl ester?

this compound is synthesized via esterification of indomethacin using ethoxycarbonylmethyl bromide or similar reagents. A widely used method involves activating the carboxylic acid group of indomethacin with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst, followed by reaction with ethoxycarbonylmethyl alcohol . Alternative routes include direct acylation of indomethacin’s anhydride intermediates with ethoxycarbonylmethyl derivatives under acidic or basic conditions .

Q. Why is esterification of indomethacin explored in drug design?

Esterification aims to improve pharmacokinetic properties, such as lipid solubility for transdermal delivery, and reduce gastrointestinal toxicity by masking the carboxylic acid group responsible for COX-1 inhibition. This modification can enhance selectivity for COX-2, the therapeutic target for inflammation, while minimizing side effects .

Q. How is the biological activity of this compound typically assessed?

In vitro assays include:

  • COX inhibition assays : Measurement of IC₅₀ values for COX-1 and COX-2 using enzyme immunoassays or fluorometric methods .
  • Lipid solubility : Determination of logP values via shake-flask or HPLC methods to predict transdermal permeability .
  • Stability studies : Hydrolysis kinetics in simulated physiological buffers (e.g., pH 7.4) to assess ester bond lability .

Q. What structural modifications influence the activity of indomethacin esters?

Key modifications include:

  • Ester group size : Larger alkyl groups (e.g., ethyl, propyl) enhance lipid solubility but may reduce enzymatic hydrolysis rates .
  • Boron-cluster substitutions : Ortho-carbaborane esters show COX-2 activity, while meta-isomers are inactive, highlighting steric and electronic dependencies .
  • Aromatic substituents : Replacing the 4-chlorobenzoyl group with non-aromatic moieties often abolishes activity .

Q. How does hydrolysis impact the stability and efficacy of indomethacin esters?

The ester bond is susceptible to enzymatic (e.g., esterases) and chemical hydrolysis, releasing active indomethacin. Stability studies in plasma or buffer systems (e.g., pH 7.4, 37°C) are critical for predicting in vivo half-lives. For example, methyl and ethyl esters exhibit faster hydrolysis than bulkier derivatives, affecting sustained release profiles .

Advanced Research Questions

Q. What molecular mechanisms underlie the COX-2 selectivity of indomethacin esters?

Esters bypass COX-1’s narrower active site due to steric hindrance from residues like Arg-120. In COX-2, the larger lobby accommodates the ester group, allowing the indomethacin moiety to bind above the constriction site. Kinetic studies reveal time-dependent, tight-binding inhibition of COX-2, with selectivity ratios (COX-2 IC₅₀/COX-1 IC₅₀) improved by 10–100× compared to indomethacin .

Q. What experimental models are used to evaluate transdermal delivery of indomethacin esters?

  • Franz diffusion cells : Ex vivo permeability studies using murine or human skin, with receptor phase analysis via HPLC .
  • LogP optimization : Ethoxycarbonylmethyl esters show higher logP values (e.g., ~3.5 vs. 1.5 for indomethacin), correlating with enhanced skin absorption .
  • In vivo efficacy : Topical formulations (e.g., ointments) tested in rodent inflammation models (e.g., carrageenan-induced paw edema) .

Q. How do nano-carriers affect the release kinetics of indomethacin esters?

Nanoemulsions, nanocapsules, and nanospheres modulate release based on drug localization:

  • Adsorbed drug : Rapid release via diffusion (Fickian kinetics) regardless of carrier type.
  • Entrapped drug : Prolonged release dependent on carrier degradation (e.g., PLGA nanoparticles) or matrix erosion. Ethoxycarbonylmethyl esters in nanocarriers exhibit biphasic release profiles, with burst effects followed by sustained phases .

Q. How do computational methods aid in designing indomethacin ester derivatives?

  • Molecular docking : Predicts binding poses in COX-2’s active site, highlighting interactions with Tyr-385 and Ser-530.
  • MD simulations : Assess stability of ester-enzyme complexes and hydrolysis susceptibility.
  • QSAR models : Correlate ester substituents (e.g., carbaboranes, adamantyl) with bioactivity, guiding synthetic prioritization .

Q. What contradictions exist in structure-activity relationships (SAR) of indomethacin esters?

  • Boron clusters : Ortho-carbaborane esters are active, but meta-isomers and adamantyl derivatives are inactive despite similar steric bulk, suggesting isomer-specific electronic effects .
  • Alkyl spacers : Insertion of methylene groups between the ester and pharmacophore often reduces potency, likely due to altered binding geometry .

Methodological Considerations

  • Data analysis : Use nonlinear regression for IC₅₀ calculations and ANOVA for comparing release kinetics .
  • Ethical compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and informed consent protocols .
  • Statistical validation : Consult biostatisticians for power analysis and appropriate tests (e.g., Student’s t-test, Mann-Whitney U) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.